

An In-depth Technical Guide to 4-Chloro-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-3-formylpyrazole

Cat. No.: B122133

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and agrochemical research. Its pyrazole core, substituted with both a chloro and a formyl group, offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications.

Chemical Identity:

Identifier	Value
Common Name	4-Chloro-3-formylpyrazole
IUPAC Name	4-chloro-1H-pyrazole-3-carbaldehyde
CAS Number	623570-54-7
Molecular Formula	C ₄ H ₃ ClN ₂ O
Molecular Weight	130.53 g/mol

Due to tautomerism in the pyrazole ring, this compound can also be named 4-chloro-1H-pyrazole-5-carbaldehyde.

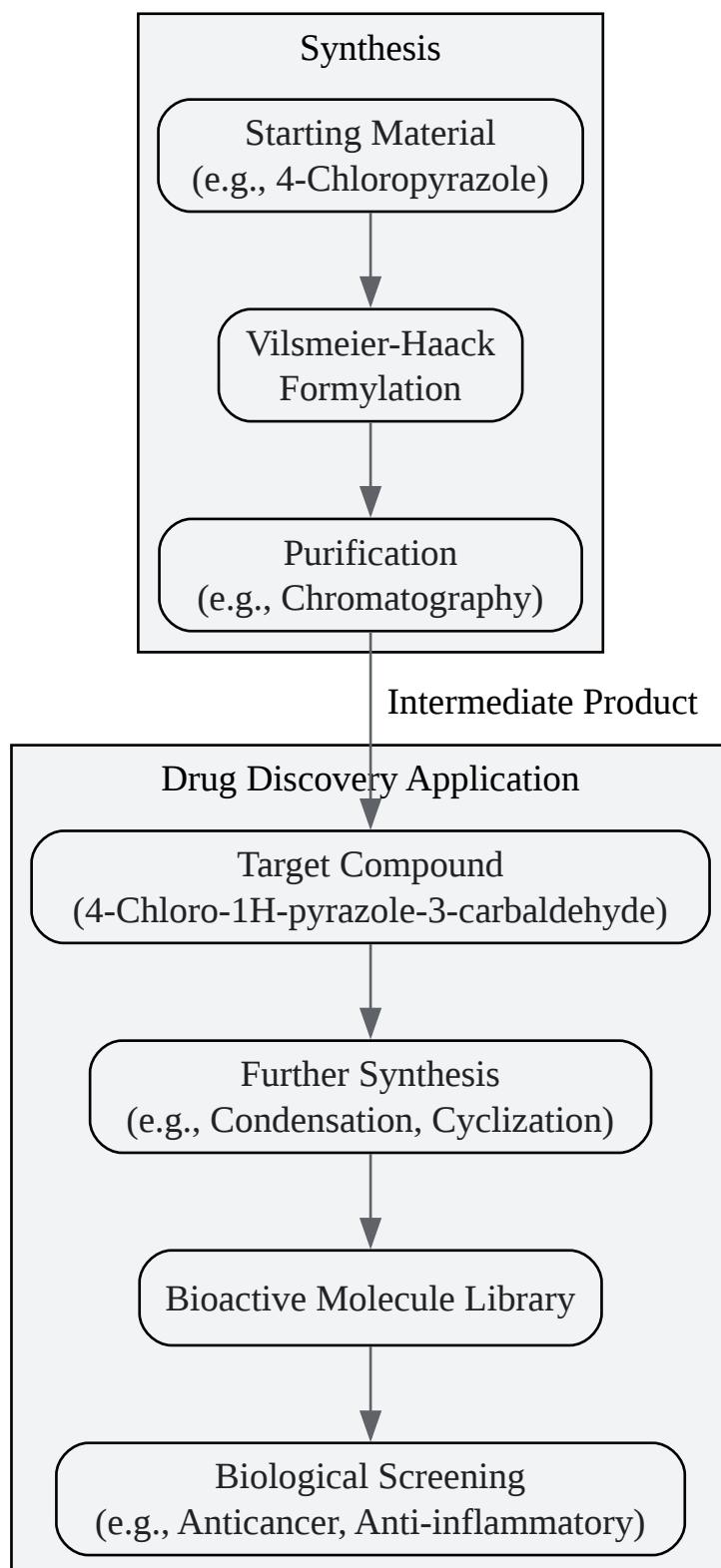
Physicochemical and Spectral Data

Quantitative data for 4-chloro-1H-pyrazole-3-carbaldehyde is not readily available in the public domain. However, data for closely related N-methylated derivatives can provide useful estimations.

Table 1: Physicochemical Properties of Related Pyrazole Carbaldehydes

Property	4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde	3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
CAS Number	175204-81-6	Not available
Molecular Formula	C ₅ H ₅ ClN ₂ O	C ₁₃ H ₁₃ ClN ₂ O ₃
Appearance	Solid	Colorless needles
Melting Point	83-86 °C[1]	106–107 °C[2]
Boiling Point	251.6 °C at 760 mmHg[1]	Not available

Table 2: Spectral Data of a Related Pyrazole Carbaldehyde Derivative


The following data is for 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and can be used as a reference for the expected spectral characteristics of pyrazole carbaldehydes.[2]

Spectrum	Key Peaks and Signals
¹ H NMR (700 MHz, CDCl ₃)	δ 9.86 (s, 1H, -CHO), 8.15 (s, 1H, Pyr 5-H)
¹³ C NMR (176 MHz, CDCl ₃)	δ 183.1 (-CHO), 163.0 (Pyr C-3), 129.3 (Pyr C-5), 110.9 (Pyr C-4)
IR (neat)	v _{max} 1667 cm ⁻¹ (C=O)
HRMS (ESI-TOF)	[M+Na] ⁺ calcd. 303.0507; found 303.0508

Synthesis and Experimental Protocols

The primary method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This reaction involves the formylation of an electron-rich heterocyclic ring using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5]

General Workflow for Synthesis and Application

[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to drug discovery.

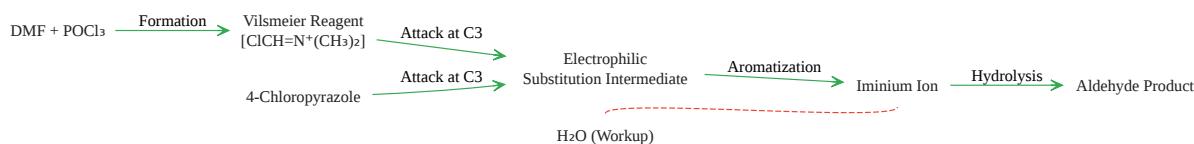
Detailed Experimental Protocol: Vilsmeier-Haack Formylation

The following is a representative protocol adapted from the synthesis of similar 5-chloro-1H-pyrazole-4-carbaldehydes.[\[3\]](#)

Objective: To synthesize 4-chloro-1H-pyrazole-3-carbaldehyde from 4-chloropyrazole.

Reagents and Materials:

- 4-Chloropyrazole
- Phosphorus oxychloride (POCl_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ice bath
- Crushed ice
- Sodium carbonate (Na_2CO_3) or Sodium hydroxide (NaOH) for neutralization
- Ethyl acetate or other suitable extraction solvent
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4) for drying
- Silica gel for column chromatography


Procedure:

- Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent (a chloroiminium salt) will form as a viscous, often white, mixture.[\[2\]](#)
- Formylation Reaction: Dissolve the starting material, 4-chloropyrazole, in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent. After the addition is complete, remove the ice bath and heat the reaction mixture, typically to around

70-80 °C, for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).[2][6]

- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.[6]
- Neutralization: Carefully neutralize the acidic aqueous mixture by the slow addition of a base such as sodium carbonate or sodium hydroxide solution until the pH is basic (pH > 10).[2] A precipitate of the crude product should form.
- Extraction and Purification: Filter the solid precipitate and wash it with cold water. Alternatively, if a precipitate does not form, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-chloro-1H-pyrazole-3-carbaldehyde.[2]

Reaction Mechanism: Vilsmeier-Haack Formylation

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack reaction mechanism.

Applications in Research and Drug Discovery

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities including anti-inflammatory, anticancer, analgesic,

and antimicrobial properties.^{[7][8]} 4-Chloro-1H-pyrazole-3-carbaldehyde is a key intermediate used in the synthesis of these more complex, biologically active molecules.^[7]

- Anti-inflammatory and Anticancer Agents: The formyl group is a versatile handle for further chemical transformations. For example, it can undergo condensation reactions with active methylene compounds to form chalcone-like structures, which are precursors to various heterocyclic systems with potential anti-inflammatory and anticancer activities.^[8]
- Agrochemicals: This compound is also used in the formulation of agrochemicals, such as herbicides and fungicides.^[7]
- Enzyme Inhibitors: The pyrazole scaffold is present in numerous drugs that act as enzyme inhibitors. 4-Chloro-1H-pyrazole-3-carbaldehyde can be used to synthesize libraries of compounds for screening against various enzymatic targets.^[7]

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-chloro-1H-pyrazole-3-carbaldehyde is not widely available. However, based on related pyrazole derivatives, the following precautions should be taken:

- Hazard Classification: Likely to be classified as an irritant to the skin and eyes, and may cause respiratory irritation. It may also be harmful if swallowed.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

4-Chloro-1H-pyrazole-3-carbaldehyde is a synthetically important intermediate. Its preparation via the Vilsmeier-Haack reaction is a standard and adaptable procedure. The presence of three distinct functional handles—the pyrazole ring nitrogens, the chloro substituent, and the formyl

group—provides medicinal chemists with numerous opportunities to generate diverse molecular architectures for the development of new therapeutics and other valuable chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. jpsionline.com [jpsionline.com]
- 7. chemimpex.com [chemimpex.com]
- 8. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-1H-pyrazole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122133#4-chloro-3-formylpyrazole-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com